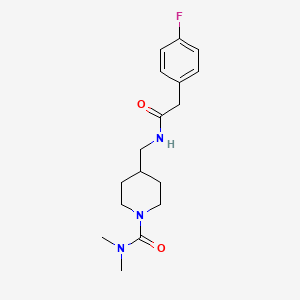

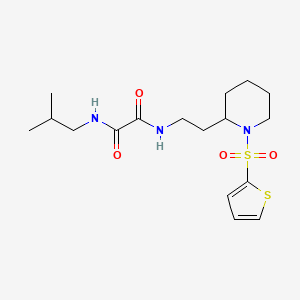

4-((2-(4-fluorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-((2-(4-fluorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed, but protodeboronation is not well developed . A radical approach has been reported for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single crystal X-ray diffraction studies . Ab-initio and Density Functional Theory (DFT) calculations have been carried out for the title molecule using RHF/6-311G and B3LYP/6-311G basis set respectively without polarization function, predicting the optimized geometry which can well reproduce structural parameters .Chemical Reactions Analysis

Organoboron compounds can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Cytotoxic Activity of Carboxamide Derivatives : Carboxamide derivatives, particularly those with diverse 2-substituents, have demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds achieving significant efficacy in vivo against colon tumors in mice. This suggests potential applications in cancer research and therapy (Deady et al., 2005).

Potential Antipsychotic Agents : A series of compounds synthesized for antipsychotic evaluation did not interact with dopamine receptors, unlike traditional antipsychotics, yet showed promise in behavioral animal tests. This could indicate applications in developing novel antipsychotic medications with potentially fewer side effects (Wise et al., 1987).

Electrochromic and Electrochemical Properties : Research into aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine moieties has revealed highly stable anodic electrochromic properties. These findings could have implications for materials science, particularly in the development of new materials for electrochromic devices (Liou & Chang, 2008).

Antimicrobial Activity : Novel carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Some compounds displayed higher activity compared to reference drugs, highlighting their potential in antimicrobial drug development (Ghorab et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research could focus on further studying the potential of this compound and its analogues as anti-cocaine medications . The development of more selective inhibitors and the investigation of the effects of different substituted groups on molecular conformation and hence on its pharmacology could be promising directions .

Propiedades

IUPAC Name |

4-[[[2-(4-fluorophenyl)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O2/c1-20(2)17(23)21-9-7-14(8-10-21)12-19-16(22)11-13-3-5-15(18)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBINJYUBNPSIDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-(4-fluorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2723285.png)

![2-ethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2723286.png)

![(Z)-methyl 2-(2-((4-(tert-butyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723292.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2723295.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2723299.png)

![[2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2723300.png)

![Ethyl 3-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2723302.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2723307.png)